3-(Thiophen-2-yl)isoxazol-5-amine

Descripción general

Descripción

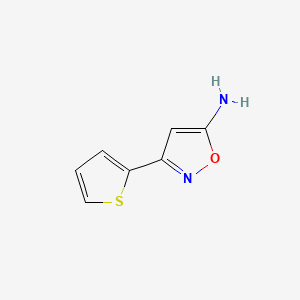

3-(Thiophen-2-yl)isoxazol-5-amine is a heterocyclic compound that features both a thiophene ring and an isoxazole ring.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Thiophen-2-yl)isoxazol-5-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of thiophene-2-carboxaldehyde with hydroxylamine to form the corresponding oxime, followed by cyclization to yield the isoxazole ring . Another method involves the use of α-acetylenic γ-hydroxyaldehydes and hydroxylamine under microwave-assisted conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and catalyst systems to enhance yield and purity while minimizing reaction times and by-products .

Análisis De Reacciones Químicas

Types of Reactions: 3-(Thiophen-2-yl)isoxazol-5-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the isoxazole ring to an amine.

Substitution: Electrophilic and nucleophilic substitution reactions can

Actividad Biológica

3-(Thiophen-2-yl)isoxazol-5-amine is a compound of interest in medicinal chemistry due to its unique structure and potential therapeutic applications. This article reviews its biological activities, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound this compound features a thiophene ring fused with an isoxazole moiety. Its chemical formula is and it has a molecular weight of approximately 168.23 g/mol. The presence of both aromatic and heterocyclic components contributes to its diverse biological activities.

The biological activity of this compound can be attributed to its interaction with various molecular targets, including enzymes and receptors. Preliminary studies suggest that it may exhibit:

- Antimicrobial Activity : Similar compounds have demonstrated effectiveness against various bacterial strains, potentially through inhibition of critical enzymatic pathways.

- Anticancer Properties : Isoxazole derivatives are often explored for their ability to induce apoptosis in cancer cells, possibly by disrupting cell signaling pathways or inducing DNA damage.

Biological Activity Overview

| Activity | Description |

|---|---|

| Antimicrobial | Inhibits growth of bacteria and fungi; potential against resistant strains. |

| Anticancer | Induces apoptosis in cancer cell lines; disrupts cell cycle progression. |

| Antioxidant | Exhibits free radical scavenging activity; protects against oxidative stress. |

| Anti-inflammatory | May reduce inflammation through modulation of cytokine production. |

Structure-Activity Relationships (SAR)

Research into SAR has revealed that modifications to the thiophene and isoxazole rings can significantly influence the biological activity of the compound. For instance:

- Substituents on the Thiophene Ring : Electron-withdrawing groups enhance antimicrobial potency.

- Positioning of Functional Groups : Variations in the position of amine or other substituents on the isoxazole ring can lead to improved anticancer activity.

Case Study 1: Antimicrobial Activity

A study tested various isoxazole derivatives, including this compound, against Mycobacterium tuberculosis and found promising results indicating low cytotoxicity alongside significant bactericidal effects. The compound was noted for its ability to evade efflux mechanisms common in resistant strains, making it a candidate for further development as an antitubercular agent .

Case Study 2: Anticancer Potential

In vitro assays demonstrated that this compound induced apoptosis in several cancer cell lines, including glioblastoma models. The mechanism involved activation of caspase pathways leading to programmed cell death, suggesting potential as a therapeutic agent in oncology .

Research Findings

Recent literature highlights the following findings regarding the biological activity of this compound:

- Antioxidant Activity : In vivo studies using Caenorhabditis elegans showed that derivatives exhibited significant antioxidant properties compared to standard antioxidants like quercetin .

- Cytotoxicity Testing : A series of derivatives were evaluated for cytotoxic effects on human cell lines, revealing that modifications could lead to reduced toxicity while maintaining efficacy against pathogens .

- Mechanistic Insights : Investigations into the molecular interactions revealed that the compound may bind effectively to target proteins involved in disease pathways, providing a basis for rational drug design .

Propiedades

IUPAC Name |

3-thiophen-2-yl-1,2-oxazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2OS/c8-7-4-5(9-10-7)6-2-1-3-11-6/h1-4H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXTCNNQAVDHZHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=NOC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.